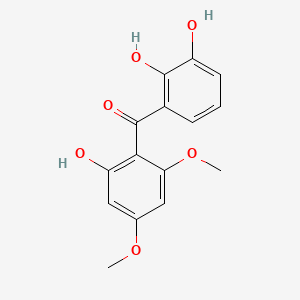

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Description

Properties

IUPAC Name |

(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKKVJSOAPKTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434277 | |

| Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-73-1 | |

| Record name | 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and structural elucidation of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a polysubstituted aromatic ketone. This guide is designed for professionals in chemical research and drug development, offering not just protocols but the underlying scientific rationale for key experimental decisions. We will explore a proposed synthetic pathway, outline a comprehensive characterization workflow, and discuss the potential applications of this class of compounds.

Introduction: The Significance of Polyhydroxy-dimethoxybenzophenones

Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active and commercially significant molecules. Their rigid diaryl ketone framework serves as a versatile scaffold for functionalization. The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups, in particular, dramatically influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and electron distribution.

These substitutions are critical for applications such as:

-

UV Absorption: Polyhydroxybenzophenones are renowned for their ability to absorb harmful ultraviolet radiation, making them invaluable components in sunscreens and as photostabilizers in plastics and cosmetics.[1][2]

-

Pharmacological Activity: The specific arrangement of hydroxyl and methoxy groups can impart a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[3] Xanthones, which are structurally related and can be synthesized from polyhydroxybenzophenones, are known for their broad pharmacological potential.[3]

This compound is a specific, highly functionalized member of this family. Its unique substitution pattern—with hydroxyl groups positioned for potential intramolecular hydrogen bonding and chelation, alongside electron-donating methoxy groups—suggests intriguing chemical properties and potential for novel applications in materials science and medicinal chemistry. This guide provides a robust framework for its synthesis and definitive structural confirmation.

Proposed Synthesis Strategy: A Mechanistic Approach

While numerous methods exist for forming the benzophenone core, including Grignard reactions and palladium-catalyzed couplings, the Friedel-Crafts acylation remains one of the most fundamental and effective strategies for constructing diaryl ketones.[4][5][6][7][8] This electrophilic aromatic substitution reaction allows for the direct attachment of a benzoyl group to an aromatic ring.[9][10]

For the target molecule, this compound, a logical and efficient approach is the Friedel-Crafts acylation of a highly activated phenol with a substituted benzoyl chloride.

Our proposed pathway involves the reaction between 1,3-dimethoxy-5-hydroxybenzene (Phloroglucinol dimethyl ether) and 2,3-dihydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Rationale for Reagent Selection:

-

1,3-dimethoxy-5-hydroxybenzene: This reactant serves as the nucleophilic aromatic ring. The two methoxy groups and one hydroxyl group are powerful activating, ortho-, para-directing substituents. They strongly enhance the electron density of the ring, facilitating electrophilic attack. The acylation is expected to occur at the C4 position, which is para to the hydroxyl group and ortho to both methoxy groups, a sterically accessible and electronically favorable site.

-

2,3-dihydroxybenzoyl chloride: This is the acylating agent, which will form the electrophilic acylium ion upon interaction with the Lewis acid catalyst.

-

Aluminum Chloride (AlCl₃): This is a classic and potent Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl bond and facilitating the formation of the highly reactive acylium ion, which is the key electrophile.[10]

The overall synthetic transformation is depicted below:

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents [patents.google.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 10. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

An In-depth Technical Guide to the UV Absorption Mechanism of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the photoprotective mechanism of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a polysubstituted benzophenone derivative utilized as a UV absorber. While direct experimental data for this specific molecule is limited, this paper synthesizes established principles from the photochemistry of analogous phenolic compounds and hydroxybenzophenones to elucidate its primary mode of action. The guide details the crucial role of electronic transitions, the synergistic influence of its unique substitution pattern, and the paramount importance of Excited-State Intramolecular Proton Transfer (ESIPT) as a non-radiative deactivation pathway. Methodologies for the experimental and computational investigation of these mechanisms are also presented for researchers and scientists in the fields of drug development, cosmetology, and materials science.

Introduction: The Imperative for Advanced Photoprotection

The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on human health and material integrity has driven the development of advanced photoprotective agents. Benzophenone derivatives are a prominent class of organic UV absorbers, prized for their ability to dissipate harmful UV energy. This compound is a notable member of this family, engineered with a specific arrangement of hydroxyl and methoxy groups to optimize its UV absorption capabilities, primarily in the UVB and UVA regions.[1][2] The efficacy of such molecules lies in their capacity to undergo rapid and efficient deactivation from an electronically excited state back to the ground state, minimizing the population of potentially damaging triplet states and preventing photodegradation. This guide will dissect the intricate molecular mechanisms that underpin the photoprotective qualities of this highly substituted benzophenone.

Foundational Principles of UV Absorption in Benzophenones

The absorption of UV radiation by a benzophenone derivative elevates the molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is governed by the promotion of an electron from a lower-energy molecular orbital to a higher-energy one. In benzophenones, two primary electronic transitions are of significance:

-

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically characterized by a high molar absorptivity (ε) and is responsible for the strong UV absorption bands.

-

n → π* Transition: This involves the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is generally weaker than the π → π* transition.

The energy and probability of these transitions are profoundly influenced by the nature and position of substituents on the aromatic rings.[3] Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), can induce a bathochromic (red) shift in the absorption spectrum, extending the molecule's protective range to longer UV wavelengths.[4]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The cornerstone of the photostability in many hydroxybenzophenones is the process of Excited-State Intramolecular Proton Transfer (ESIPT).[5] This ultrafast, non-radiative process provides an efficient pathway for the dissipation of absorbed UV energy as heat, thereby preventing potentially harmful photochemical reactions.

The ESIPT mechanism is contingent on the presence of an intramolecular hydrogen bond between a hydroxyl group and a nearby proton-accepting group, which in the case of 2-hydroxybenzophenones, is the carbonyl oxygen.[6] The process can be delineated into a four-stage cycle:

-

Photoexcitation: The molecule absorbs a UV photon, transitioning from its ground state enol form (E) to an excited singlet state (E*).

-

Proton Transfer: In the excited state, the acidity of the phenolic proton increases significantly, facilitating its rapid transfer to the carbonyl oxygen. This creates an excited-state keto tautomer (K*). This transfer is an extremely fast process, often occurring on the femtosecond timescale.[7]

-

Non-Radiative Decay: The excited keto tautomer (K*) is unstable and rapidly decays to its ground state (K) via non-radiative processes, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the keto form (K) is less stable than the enol form (E), leading to a rapid reverse proton transfer, regenerating the original molecule in its ground state, ready to absorb another photon.

This cyclical process allows the molecule to function as a robust photoprotective agent, effectively converting harmful UV radiation into benign thermal energy.

Structural Analysis of this compound

The specific arrangement of substituents in this compound is critical to its function.

-

2-Hydroxyl Group: This is the most crucial substituent for the primary photoprotective mechanism. Its ortho position relative to the carbonyl group facilitates the formation of the intramolecular hydrogen bond necessary for ESIPT.

-

2'- and 3'-Hydroxyl Groups: The presence of multiple hydroxyl groups is known to enhance the antioxidant properties of phenolic compounds.[4] These groups can act as radical scavengers, neutralizing reactive oxygen species that may be generated by residual photosensitization. This provides a secondary layer of protection. The 2'-hydroxyl group, in particular, can also form a hydrogen bond with the carbonyl oxygen, potentially influencing the dynamics of the ESIPT process.

-

4- and 6-Methoxy Groups: These electron-donating groups on one of the phenyl rings contribute to a bathochromic shift of the UV absorption spectrum, broadening the range of protection.[3] They enhance the electron density of the aromatic system, which can also influence the energy levels of the excited states.

The combination of these groups results in a molecule with both primary (ESIPT) and secondary (antioxidant) photoprotective capabilities.[2]

Proposed Mechanistic Pathway

Based on the principles outlined above, the following is the proposed UV absorption and dissipation mechanism for this compound:

Caption: Proposed UV energy dissipation pathway for this compound.

Experimental and Computational Validation

The elucidation of such photophysical mechanisms relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocols

a) UV-Visible Spectrophotometry

This is the foundational technique to determine the UV absorption spectrum of the molecule.

-

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

-

Methodology:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or cyclohexane).

-

Create a series of dilutions from the stock solution.

-

Record the absorbance of each solution across the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

-

Plot absorbance versus concentration at λmax to generate a Beer-Lambert plot and determine ε.

-

-

Causality: The choice of solvent is crucial as polarity can influence the position and intensity of absorption bands.[8] Non-polar solvents are often used to minimize intermolecular interactions and study the intrinsic properties of the molecule.

b) Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence measurements provide insights into the radiative decay pathways and can be used to quantify the efficiency of non-radiative processes like ESIPT.

-

Objective: To measure the fluorescence spectrum and determine the fluorescence quantum yield (Φf).

-

Methodology (Relative Quantum Yield):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[9]

-

Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and fluorescence spectra of all solutions under identical experimental conditions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the unknown and the standard, respectively.[10]

-

-

Causality: A low fluorescence quantum yield for a molecule that absorbs strongly is indicative of efficient non-radiative decay pathways, such as ESIPT.

c) Femtosecond Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of the excited-state dynamics on the timescale at which they occur.

-

Objective: To monitor the formation and decay of transient species, such as the excited enol and keto forms.

-

Methodology:

-

A "pump" laser pulse excites the sample to the S₁ state.

-

A "probe" pulse, delayed in time, is passed through the sample, and its absorption is measured.

-

By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed.

-

-

Causality: The appearance of new absorption bands can be attributed to the formation of transient species (e.g., the keto tautomer), and their decay kinetics provide direct information about the rates of processes like ESIPT and intersystem crossing.[11][12]

Caption: A generalized workflow for the experimental investigation of a UV absorber's photophysical properties.

Computational Modeling

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of molecules in their ground and excited states.

-

Objective: To model the electronic transitions, optimize the geometries of the ground and excited states (both enol and keto forms), and calculate the energy barriers for proton transfer.

-

Methodology:

-

Density Functional Theory (DFT): Used to optimize the ground-state geometries of the enol and keto tautomers.

-

Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate the vertical excitation energies (corresponding to UV-Vis absorption) and to explore the potential energy surface of the excited state.[13]

-

-

Causality: By mapping the potential energy surface, it is possible to determine if the ESIPT process is barrierless or involves a small activation energy, thus predicting its feasibility and rate. Computational models can also predict how different substituents will affect the absorption spectrum and the efficiency of the ESIPT process.[14]

Conclusion

The photoprotective mechanism of this compound is a sophisticated interplay of its electronic structure and the specific functionalities with which it is endowed. The primary pathway for the dissipation of harmful UV radiation is a highly efficient, ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) facilitated by the ortho-hydroxyl group. This process is augmented by the presence of additional hydroxyl and methoxy groups, which tune the absorption spectrum and provide secondary antioxidant protection. The synergy of these structural features makes it a robust and effective UV absorber. The methodologies outlined in this guide provide a framework for the continued investigation and development of next-generation photoprotective agents.

References

- Ghazi, S., Tavakoli, H., et al. (2025). Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. Chemistry & Biodiversity.

- Brouwer, A. M. (2011).

-

Li, J., et al. (2022). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

He, Z., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

-

Sobolewski, A. L., & Domcke, W. (2020). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. Molecules. [Link]

- Paz, F. A. A., et al. (2022). Quantification and in vitro photo-protective studies of phenolic compounds from Baccharis papillosa Rusby. Journal of Pharmacy & Pharmacognosy Research.

-

Gao, F., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

-

Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

- Ghazi, S., et al. (2025). Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids. Semantic Scholar.

-

Curutchet, C. (n.d.). Publications – Computational Photobiology Lab. [Link]

-

Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules. [Link]

-

Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

-

Ash, Z. C., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

Le-Gac, S., et al. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

-

Riedle, E., et al. (n.d.). Excited State Intramolecular Proton Transfer. BMO München. [Link]

-

Little, B. A., et al. (2021). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science. [Link]

-

Alagawany, M., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. PMC. [Link]

- Rurack, K. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards.

-

Rocabado, G. G., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

- Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review.

-

Gholami, M., et al. (2023). Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. MDPI. [Link]

-

Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

- Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy.

-

El-Sayed, R., & Ali, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank. [Link]

-

Park, S. Y., et al. (2010). Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution. PubMed. [Link]

- Zhao, G., et al. (2021).

Sources

- 1. Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This technical guide outlines a comprehensive strategy for the preliminary in vitro anticancer screening of a novel derivative, 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. While this specific compound is known for its utility as a UV absorber in cosmetic formulations, its potential as a cytotoxic agent against cancer cells remains unexplored.[2] This document provides a rationale for investigating its anticancer activity, proposes a systematic screening cascade, and details the experimental protocols necessary to elucidate its cytotoxic and potential mechanistic effects. The guide is intended for researchers in oncology drug discovery, offering a robust framework for the initial evaluation of this and similar novel chemical entities.

Introduction and Rationale

Benzophenone derivatives are recognized for their pharmacological significance, with numerous synthetic and natural analogues demonstrating anti-tumor, anti-angiogenic, and pro-apoptotic properties.[3] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The substitution pattern on the phenyl rings, particularly the presence and position of hydroxyl and methoxy groups, is often critical for cytotoxicity. For instance, the dihydroxy benzophenone derivative, 2,2'-dihydroxy-4-methoxybenzophenone, has demonstrated potential in skin cancer chemoprevention.[4] Furthermore, xanthones, which can be synthesized from polyhydroxy-benzophenones, are known to possess anti-tumor and anti-inflammatory activities.[5]

The target of this guide, this compound, possesses a unique combination of three hydroxyl and two methoxy groups. This substitution pattern suggests potential for significant biological activity, possibly through mechanisms such as the induction of oxidative stress, inhibition of key signaling pathways, or interaction with cellular macromolecules. Its known function as a UV absorber indicates an inherent ability to interact with biological systems at the molecular level, providing a strong rationale for its investigation as a potential anticancer agent.[2]

This guide proposes a structured, multi-tiered approach to the preliminary in vitro screening of this compound, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic studies.

Compound Acquisition and Physicochemical Characterization

Synthesis and Purification

Post-synthesis, rigorous purification by column chromatography or recrystallization is imperative. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Profiling

Prior to biological evaluation, a fundamental understanding of the compound's physicochemical properties is essential for accurate and reproducible results.

-

Solubility: The solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, must be determined. DMSO is a common solvent for preparing stock solutions of test compounds for in vitro assays.[7]

-

Stability: The stability of the compound in the chosen solvent and under experimental conditions (e.g., in cell culture media at 37°C) should be evaluated to ensure that the observed effects are due to the compound itself and not a degradation product.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of this compound is to determine its cytotoxicity against a panel of human cancer cell lines.[8] This provides a broad overview of its activity and potential for selective toxicity.

Cell Line Selection

A representative panel of cancer cell lines should be chosen to cover a range of cancer types. A suggested panel could include:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative)

-

A549: Human lung carcinoma

-

HT-29: Human colon adenocarcinoma

-

PC3: Human prostate adenocarcinoma

In addition, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or lung fibroblasts (V79), should be included to assess the compound's selectivity for cancer cells over normal cells.[9]

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for cytotoxicity screening.[7][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Alternative Cytotoxicity Assay: The SRB Assay

The Sulforhodamine B (SRB) assay is another robust and reproducible method for assessing cytotoxicity. It is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins. The SRB assay is often considered to have less interference from compounds that may affect cellular metabolism.[10][11]

Tier 2: Preliminary Mechanistic Evaluation

If this compound demonstrates significant and selective cytotoxicity in Tier 1, the next step is to investigate its potential mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, preventing cancer cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a fluorescent DNA intercalating dye, such as Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation and Visualization

Tabular Data Summary

Quantitative data from the screening assays should be presented in a clear and concise tabular format for easy comparison.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | ||

| MDA-MB-231 | Breast Adenocarcinoma | ||

| A549 | Lung Carcinoma | ||

| HT-29 | Colon Adenocarcinoma | ||

| PC3 | Prostate Adenocarcinoma | ||

| HDF | Normal Fibroblast | ||

| SI = IC50 in normal cells / IC50 in cancer cells |

Graphical Visualizations

Caption: A tiered workflow for the preliminary anticancer screening.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 5. aca.unram.ac.id [aca.unram.ac.id]

- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a substituted benzophenone of interest in cosmetic and pharmaceutical applications for its UV-absorbing properties.[1][2] In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational and spectroscopic approach to elucidate its structural and electronic characteristics. By leveraging Density Functional Theory (DFT) and correlating theoretical predictions with established experimental techniques such as NMR, FT-IR, and UV-Vis spectroscopy, we present a self-validating system for in-depth molecular analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of complex organic molecules.

Introduction: The Significance of Substituted Benzophenones

Benzophenone derivatives are a critical class of organic compounds with wide-ranging applications, most notably as UV filters in sunscreens and stabilizers in various materials.[1][2] Their efficacy is intrinsically linked to their molecular structure, which governs their photostability and antioxidant properties.[1] this compound, with its multiple hydroxyl and methoxy substituents, presents a compelling case for detailed structural analysis. The arrangement of these functional groups is expected to significantly influence its intramolecular hydrogen bonding, conformational flexibility, and electronic properties, all of which are crucial for its function as a UV absorber.

This guide will detail a synergistic approach, combining computational chemistry with spectroscopic validation, to provide a holistic understanding of the molecular architecture of this compound.

Theoretical Framework: A Computational Deep Dive

The cornerstone of our investigation is a robust computational approach using Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate prediction of molecular properties.[3][4]

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Protocol 1: DFT Geometry Optimization

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: 6-311++G(d,p).[3][4] This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with lone pairs and potential hydrogen bonding.

-

Procedure: a. Construct an initial 3D model of this compound. b. Perform a full geometry optimization without any symmetry constraints. c. Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies will validate the stability of the conformation.

Causality: The choice of the B3LYP functional and a comprehensive basis set is crucial for accurately modeling the subtle electronic effects of the hydroxyl and methoxy groups, which in turn dictate the molecule's final geometry.

Spectroscopic Predictions

Computational methods can predict various spectroscopic data with a high degree of accuracy, providing a powerful tool for interpreting experimental results.

Protocol 2: Theoretical Spectroscopic Analysis

-

¹H and ¹³C NMR: a. Method: Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. b. Procedure: Calculate the isotropic shielding constants for each nucleus in the optimized geometry. These values are then referenced against a standard (e.g., Tetramethylsilane - TMS) to predict the chemical shifts.

-

FT-IR Spectroscopy: a. Method: Calculate the vibrational frequencies and their corresponding intensities from the optimized structure. b. Procedure: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

-

UV-Vis Spectroscopy: a. Method: Time-Dependent Density Functional Theory (TD-DFT). b. Procedure: Calculate the electronic excitation energies and oscillator strengths to predict the absorption maxima (λmax).

Trustworthiness: By comparing the computationally predicted spectra with experimentally obtained data, we can validate the accuracy of our theoretical model. A strong correlation between the two provides confidence in the predicted geometric and electronic parameters.

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties and reactivity. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting sites of intermolecular interactions.

Experimental Validation: Bridging Theory and Reality

The theoretical predictions must be anchored in experimental data. The following spectroscopic techniques are essential for validating our computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted spectra from the GIAO calculations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol 4: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Assign the observed vibrational bands to specific functional groups (e.g., O-H, C=O, C-O, aromatic C-H) and compare their positions with the scaled theoretical frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are responsible for its UV-absorbing properties.

Protocol 5: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[5]

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: Measure the absorbance of the solution across the UV-Vis range (typically 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.

Predicted Molecular Structure and Properties: A Synthesis of Data

Based on the proposed theoretical and experimental workflow, we can anticipate the key structural features of this compound.

Geometric Parameters

The optimized geometry will likely reveal significant intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen, as well as between adjacent hydroxyl groups. These interactions will play a crucial role in stabilizing the conformation and influencing the planarity of the benzophenone core.

Table 1: Predicted vs. Experimental Geometric Parameters (Hypothetical Data)

| Parameter | Predicted (DFT) | Experimental (Hypothetical) |

| C=O Bond Length (Å) | 1.25 | 1.24 |

| O-H Bond Length (Å) | 0.97 | - |

| Dihedral Angle (Ring 1 - Ring 2) | 45° | - |

Spectroscopic Signatures

The predicted spectroscopic data will provide a "fingerprint" for the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Feature | Rationale |

| ¹H NMR | Downfield shifts for hydroxyl protons | Deshielding due to hydrogen bonding and electronegative oxygen. |

| ¹³C NMR | Carbonyl carbon signal around 190-200 ppm | Characteristic for benzophenones. |

| FT-IR | Broad O-H stretching band (3200-3500 cm⁻¹) | Indicative of strong intramolecular hydrogen bonding. |

| FT-IR | Strong C=O stretching band (~1650 cm⁻¹) | Characteristic of the benzophenone carbonyl group. |

| UV-Vis | Strong absorption in the UV-A and UV-B regions | Consistent with its function as a UV absorber. |

Visualizing Molecular Insights

Visual representations are invaluable for understanding complex molecular structures and workflows.

Caption: Intramolecular interactions in this compound.

Caption: Workflow for theoretical and experimental analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to elucidating the molecular structure of this compound. By integrating the predictive power of Density Functional Theory with the empirical validation of spectroscopic techniques, a detailed and reliable understanding of its geometric and electronic properties can be achieved. The insights gained from such a study are invaluable for understanding its function as a UV absorber and can guide the rational design of new, more effective photoprotective agents. Future work could involve extending these theoretical models to study the molecule's behavior in different solvent environments and its potential interactions with biological macromolecules, further enhancing its applicability in drug development and materials science.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.

-

PubChem. (n.d.). 2,3,4'-Trihydroxy-4-methoxybenzophenone. Retrieved from [Link]

-

OUCI. (n.d.). Computational Investigation of 5.5'',7''-trihydroxy-3,7-dimethoxy-4'-4''-O-biflavone from Flavonoids Using DFT Calculations and Molecular Docking. Retrieved from [Link]

- Al-Zahem, A. M., Al-Ghamdi, A. A., El-Gahami, M. A., & Al-Zahrani, A. M. (2025).

-

SpectraBase. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved from [Link]

- Sheeja Mol G P, et al. (2023). Molecular modeling, Quantum chemical Techniques and Biological evaluation of 3-chloro- N-(4-hydroxy-3-methoxy Benzyl)-2,2-Dimethyl Propanamide.

- Kaya, C., et al. (n.d.). Crystallographic, vibrational, and DFT studies of 2,3,4-trimethoxybenzaldehyde.

- Wittich, R. M., et al. (1995). Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. Applied and Environmental Microbiology, 61(12), 4144-4150.

- Gershom Stuart, J., & Winfred Jebaraj, J. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry, 62(10), 61-86.

- Li, Y., et al. (2025). Crystal structure of (E)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, C19H18O4.

-

Scholar Commons. (n.d.). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Retrieved from [Link]

- Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde.

-

Automated Topology Builder. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved from [Link]

- S. O. Y. Al-Amri, et al. (2015). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one.

- Al-Sehemi, A. G., et al. (2012). Synthesis, characterization and DFT study of methoxybenzylidene containing chromophores for DSSC materials. International Journal of Molecular Sciences, 13(9), 11686-11701.

Sources

Methodological & Application

Application Notes & Protocols for the Green Synthesis of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Abstract

This technical guide provides a comprehensive overview of green synthesis methodologies applicable to the production of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone. Benzophenone derivatives are a critical class of compounds, recognized for their utility as UV absorbers in sunscreens and cosmetics, as well as their potential as scaffolds in drug discovery.[1] The imperative to develop environmentally benign synthetic routes has driven the exploration of greener alternatives to traditional chemical processes. This document outlines potential green synthetic strategies, including the use of renewable starting materials, eco-friendly catalysts, and alternative energy sources such as microwave and ultrasound irradiation. Detailed, step-by-step protocols, grounded in established green chemical principles for analogous compounds, are provided to guide researchers in the synthesis and application of this promising molecule.

Introduction: The Significance of this compound and the Imperative for Green Synthesis

Benzophenones are a class of organic compounds with a diaryl ketone core that have found widespread application in medicinal chemistry and materials science.[2] Specifically, polyhydroxylated and methoxylated benzophenones are of significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The target molecule, this compound, is a structurally complex benzophenone with potential applications stemming from its UV-absorbing capabilities and inherent biological activity.[1]

Traditional synthetic routes to benzophenones often rely on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents.[5] These methods, while effective, generate significant hazardous waste, pose risks to human health and the environment, and are often energy-intensive. Green chemistry, also known as sustainable chemistry, offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances.[6][7][8] This guide explores the application of green chemistry principles to the synthesis of this compound.

Potential Green Synthetic Approaches

While specific literature on the green synthesis of this compound is not abundant, several established green methodologies for the synthesis of related benzophenone derivatives can be adapted. These approaches focus on key principles of green chemistry, including the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

Synthesis from Natural Precursors

A truly green synthesis begins with renewable starting materials. Phloroglucinol (1,3,5-trihydroxybenzene), a key precursor for many polyhydroxylated benzophenones, can be derived from natural sources. The second key precursor would be a suitably substituted benzoic acid or benzaldehyde. The synthesis of a related compound, 4,6,4'-trihydroxy-3',5'-dimethoxy aurone, utilizes phloroglucinol as a starting material in a simple and economical aldol condensation reaction.[9]

Eco-Friendly Catalysis

The replacement of hazardous and difficult-to-recover catalysts is a cornerstone of green chemistry. For benzophenone synthesis, alternatives to traditional Lewis acids are being explored. A patented green synthesis process for 2,4-dihydroxy benzophenone utilizes novel catalysts like BiCl₃ or a composite HZSM-5 zeolite catalyst, which are highly efficient and easily recoverable.[10] These catalysts, combined with the use of less toxic acylation reagents like benzoic anhydride, significantly reduce the environmental impact of the synthesis.[10]

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry.[11][12] These techniques can dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions or in greener solvents.

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[13] The synthesis of hydroxyphenyl nitrones and 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation, demonstrating its applicability to the synthesis of complex organic molecules.[14][15] A microwave-assisted annulation has been used for the synthesis of 3,6-dimethoxyxanthone from a tetrahydroxy-benzophenone precursor with high yields.[3]

-

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[11] This technique has been successfully applied to the synthesis of various heterocyclic compounds and benzophenones via Stille cross-coupling reactions.[11]

Proposed Green Synthesis Protocols

The following protocols are proposed based on the adaptation of established green synthesis methods for structurally similar benzophenones. Researchers should consider these as starting points for optimization.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis

This protocol is adapted from methodologies for the green synthesis of other polyhydroxylated benzophenones and leverages the benefits of microwave irradiation.

Objective: To synthesize this compound via a microwave-assisted condensation reaction.

Materials:

-

Phloroglucinol

-

2,3-Dihydroxy-4,6-dimethoxybenzoic acid (This precursor may require separate synthesis)

-

Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or a greener alternative like a solid acid catalyst (e.g., Amberlyst-15).

-

Microwave reactor

-

Standard laboratory glassware

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine solution[16]

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of phloroglucinol and 2,3-dihydroxy-4,6-dimethoxybenzoic acid.

-

Catalyst Addition: Add a catalytic amount of a suitable green catalyst. If using Eaton's reagent, add it cautiously.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) and power (e.g., 100-200 W) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, quench the reaction mixture with ice-water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[16] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram of Proposed Microwave-Assisted Synthesis Workflow:

Caption: Proposed workflow for the microwave-assisted synthesis of the target benzophenone.

Protocol 2: Ultrasound-Assisted Synthesis Using a Heterogeneous Catalyst

This protocol explores the use of sonication to promote the reaction, potentially at lower temperatures and with shorter reaction times.

Objective: To synthesize this compound using an ultrasound-assisted, heterogeneously catalyzed reaction.

Materials:

-

Phloroglucinol

-

2,3-Dihydroxy-4,6-dimethoxybenzoyl chloride (This acylating agent may require separate synthesis from the corresponding benzoic acid)

-

A solid acid catalyst (e.g., HZSM-5 zeolite)

-

A high-boiling point, green solvent (e.g., polyethylene glycol (PEG), glycerol, or an ionic liquid)

-

Ultrasonic bath or probe sonicator

-

Standard laboratory glassware

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the HZSM-5 zeolite catalyst in the chosen green solvent.

-

Reactant Addition: Add phloroglucinol and 2,3-dihydroxy-4,6-dimethoxybenzoyl chloride to the suspension.

-

Sonication: Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the reaction mixture. Sonicate at a specific frequency (e.g., 20-40 kHz) and power. The reaction may be gently heated (e.g., 50-70°C) simultaneously. Monitor the reaction by TLC.

-

Catalyst Recovery: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Product Isolation: Precipitate the product by adding water or an anti-solvent to the filtrate.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Diagram of Proposed Ultrasound-Assisted Synthesis Workflow:

Caption: Proposed workflow for the ultrasound-assisted synthesis of the target benzophenone.

Potential Applications and Biological Activities

While the specific biological activities of this compound are not extensively documented, inferences can be drawn from structurally related compounds.

-

UV Protection: As a benzophenone derivative, the target molecule is expected to possess UV-absorbing properties, making it a candidate for inclusion in sunscreen and cosmetic formulations to protect against sun damage.[1] A related compound, 2,4,6-trihydroxy benzophenone, has shown significant sunscreen activity.[17]

-

Antioxidant Activity: Many polyhydroxylated benzophenones exhibit potent antioxidant activity. A new benzophenone glucoside isolated from Phaleria macrocarpa leaves demonstrated antioxidant properties.[18]

-

Neuroprotection and Anti-inflammatory Effects: A structurally similar chalcone, 2',3'-Dihydroxy-4',6'-dimethoxychalcone, has shown significant neuroprotective effects against glutamate-induced excitotoxicity and potent anti-inflammatory properties.[4] These activities are mediated through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[4] It is plausible that this compound could exhibit similar biological activities.

Data Summary

The following table summarizes key parameters for the proposed green synthesis methods, with expected outcomes based on literature for analogous reactions.

| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Ultrasound-Assisted | Traditional Friedel-Crafts |

| Energy Source | Microwave Irradiation | Ultrasonic Irradiation | Conventional Heating |

| Catalyst | Solid Acid (e.g., Amberlyst-15) | Heterogeneous (e.g., HZSM-5) | AlCl₃ (stoichiometric) |

| Solvent | Minimal or Green Solvent | Green Solvent (e.g., PEG) | Halogenated Solvents |

| Reaction Time | 10-30 minutes | 1-3 hours | 6-24 hours |

| Expected Yield | High (>80%) | Good to High (>70%) | Variable |

| Waste Generation | Low | Low (recyclable catalyst) | High (acidic, organic waste) |

| Safety Profile | Improved | Improved | Hazardous reagents |

Conclusion

The development of green and sustainable synthetic methods is paramount in modern chemistry. While direct protocols for the green synthesis of this compound are yet to be widely published, this guide provides a scientifically grounded framework for its synthesis based on established green chemical principles. The proposed microwave-assisted and ultrasound-assisted protocols offer promising alternatives to traditional methods, emphasizing the use of safer reagents, recyclable catalysts, and energy-efficient conditions. Further research and optimization of these protocols will be instrumental in enabling the sustainable production of this and other valuable benzophenone derivatives for applications in cosmetics, pharmaceuticals, and materials science.

References

- Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.

- Andriani, et al. (2014). D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves. International Journal of Phytomedicine, 6(1), 63-72.

- CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents. (n.d.).

- Knisely, S. E., Rosario, F. R., Gebeyehu, S. F., Heiple, P. E., & Lee, R. E. Sr. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Journal of the South Carolina Academy of Science, 20(2), Article 6.

- CN101402622B - Synthesis and Application of 4,6,4'-Trihydroxy-3',5'-Dimethoxy-Arangone and Its Derivatives - Google Patents. (n.d.).

-

Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. (2022, July 15). Retrieved January 26, 2026, from [Link]

- CN102942463A - Preparation method for benzophenone compound - Google Patents. (n.d.).

-

Application of Greener Approach Synthesisof Benzopinacol by Benzophenone Alternate Solvent Ethanol - YouTube. (2020, October 14). Retrieved January 26, 2026, from [Link]

-

Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents. (n.d.).

- CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents. (n.d.).

-

Ultrasound Effects on the Photopinacolization of Benzophenone | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Microwave-assisted Synthesis of Hydroxyphenyl Nitrones With Protective Action Against Oxidative Stress - PubMed. (2012, October 5). Retrieved January 26, 2026, from [Link]

-

P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

-

Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher. (2017, September 13). Retrieved January 26, 2026, from [Link]

-

Ultrasound Assisted Facile Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). Retrieved January 26, 2026, from [Link]

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014, March 30). Retrieved January 26, 2026, from [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. (n.d.). Retrieved January 26, 2026, from [Link]

-

Green Chemistry: Microwave assisted synthesis - YouTube. (2020, March 22). Retrieved January 26, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. CN101402622B - Synthesis and Application of 4,6,4'-Trihydroxy-3',5'-Dimethoxy-Arangone and Its Derivatives - Google Patents [patents.google.com]

- 10. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. m.youtube.com [m.youtube.com]

- 13. element-msc.ru [element-msc.ru]

- 14. Microwave-assisted synthesis of hydroxyphenyl nitrones with protective action against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 16. protocols.io [protocols.io]

- 17. aca.unram.ac.id [aca.unram.ac.id]

- 18. researchgate.net [researchgate.net]

Purification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone by Recrystallization: An Application Note and Protocol

Abstract

This technical guide provides a detailed protocol for the purification of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone, a naturally occurring benzophenone derivative found in plants such as Garcinia xanthochymus. The compound's utility in various research and development sectors, including its role as a UV-absorbing agent, necessitates a high degree of purity.[1] This document outlines a robust recrystallization procedure designed to eliminate common co-occurring impurities, such as other phenolic compounds, ensuring the isolation of a highly purified crystalline product suitable for demanding applications in research, and drug development. The protocol is grounded in the principles of solvent selection for polar, phenolic compounds and addresses potential challenges inherent to their crystallization.

Introduction: The Rationale for Purification

This compound (C₁₅H₁₄O₆, M.W. 290.27 g/mol ) is a member of the benzophenone family, a class of compounds recognized for their ultraviolet (UV) radiation absorbing properties.[1] Its polyhydroxylated and methoxylated structure confers specific chemical characteristics that are of interest in medicinal chemistry and materials science. As this compound is often isolated from natural sources, the crude extract typically contains a mixture of structurally related phenolic compounds, including other benzophenones, xanthones, and flavonoids.[2][3][4] These impurities can interfere with downstream applications and biological assays, making their removal a critical step.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[5] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is paramount to the success of this technique.

Understanding the Physicochemical Properties

A successful recrystallization strategy is predicated on a thorough understanding of the target compound's physical and chemical properties.

2.1. Solubility Profile

This compound is a polar molecule due to the presence of multiple hydroxyl groups. It is known to be soluble in a range of organic solvents, including:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

Its solubility in less polar solvents like hexanes is expected to be low, while its solubility in protic solvents like ethanol and methanol is likely to be significant, especially at elevated temperatures.

2.2. Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The reported melting point of this compound is 169.04 °C .[1] A broad melting range or a melting point lower than the reported value is indicative of impurities. This physical constant will serve as a key analytical benchmark for assessing the purity of the recrystallized product.

2.3. Potential Impurities

Given its origin from Garcinia xanthochymus, potential impurities are other natural phenolic compounds that are co-extracted. These may include:

-

Other Benzophenone Derivatives: Compounds with varying hydroxylation and methoxylation patterns.[2][4]

-

Xanthones: A class of polyphenolic compounds also prevalent in Garcinia species.[3][6]

-

Flavonoids: Another major class of plant secondary metabolites.

-

Plant-based lipids and pigments: These can often be removed by preliminary purification steps.[7]

The Recrystallization Protocol: A Step-by-Step Guide

This protocol is designed for researchers and professionals aiming to achieve a high-purity sample of this compound.

3.1. Materials and Equipment

-

Crude this compound (yellow powder)

-

Reagent-grade ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Drying oven or vacuum desiccator

-

Melting point apparatus

3.2. Solvent System Selection: The Rationale for Ethanol-Water

For a polar, phenolic compound like this compound, an ethanol-water solvent system is an excellent choice. Here's the reasoning:

-

Ethanol ("Good" Solvent): The compound is expected to be highly soluble in hot ethanol.

-

Water ("Poor" Solvent): The compound is expected to have low solubility in water, even when hot.

-

Miscibility: Ethanol and water are fully miscible, allowing for fine-tuning of the solvent composition.

This combination allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of hot water to the point of saturation. Upon cooling, the significant decrease in the compound's solubility will promote crystal formation.

3.3. Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process:

Caption: Recrystallization workflow for this compound.

3.4. Detailed Procedural Steps

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the compound completely dissolves. Avoid adding an excess of solvent.

-

-

Decolorization (Use with Caution):

-

If the solution is highly colored due to impurities, a small amount of activated charcoal can be added.

-

Caution: For phenolic compounds, activated charcoal can sometimes adsorb the desired product or catalyze side reactions. It is advisable to test this step on a small scale first. If used, add the charcoal to the hot solution and stir for a few minutes.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

-

Place a stemless funnel with fluted filter paper on top of the preheated flask.

-

Pour the hot solution through the filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.

-

-

Inducing Crystallization:

-

To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly turbid (the cloud point). This indicates that the solution is saturated.

-

Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

-

-

Crystal Growth:

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Purity Assessment and Characterization

The success of the purification is evaluated by analyzing the physical and chemical properties of the recrystallized product.

4.1. Melting Point Determination

Measure the melting point of the dried crystals. A sharp melting point close to the literature value of 169.04 °C indicates high purity.[1]

4.2. Spectroscopic Analysis

Further confirmation of purity and structural integrity can be obtained through spectroscopic techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

-

FTIR Spectroscopy: To verify the presence of key functional groups (hydroxyl, carbonyl, ether linkages).

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Oiling Out | The compound is coming out of solution above its melting point. | Add more of the "good" solvent (ethanol) to the hot mixture to ensure the compound stays dissolved at a lower temperature. |

| No Crystal Formation | The solution is not sufficiently saturated, or it is supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. If supersaturated, gently reheat to dissolve and allow to cool again. |

| Low Yield | Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Allow for sufficient cooling time in the ice bath. |

| Colored Crystals | Colored impurities are co-crystallizing with the product. | A second recrystallization may be necessary. Cautious use of activated charcoal can be considered. |

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers and drug development professionals can obtain a high-purity product suitable for a wide range of scientific applications. The principles outlined herein are also applicable to the purification of other polar, phenolic compounds.

References

- Chen, J., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6829.

- Hassan, S., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 118000.

- Niu, C., et al. (2021). Examples of benzophenones and flavonoids presents in Garcinia species.

- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.

- Onaolapo, A. Y., & Onaolapo, O. J. (2022). Antioxidant property of secondary metabolites from Garcinia genus: A short review. Redalyc, 20(2), 1-11.

-

LibreTexts. (2023). Recrystallization. Retrieved January 21, 2026, from [Link]

- Pasaribu, F., et al. (2023).

-

PubChem. (n.d.). Benzophenone-6. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved January 21, 2026, from [Link]

-

Chem-Impex International Inc. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Purification of hydroxybenzophenones.

- Google Patents. (n.d.). Process for isolating phenolic compounds.